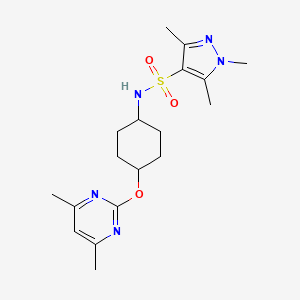

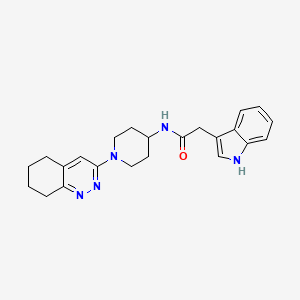

N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of hydrazide derivatives followed by reactions with various moieties to introduce different functional groups. For instance, the synthesis of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide was confirmed by spectroscopic methods such as IR, 1H-, 13C-NMR, and mass spectrometry . Another related compound, 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, was synthesized by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions . These methods could potentially be adapted for the synthesis of "N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenyl)propanamide".

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic techniques. For example, single-crystal X-ray diffraction was used to confirm the structure of two representative compounds in a study on N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives . Similarly, NMR spectroscopy and single-crystal X-ray diffraction were employed to ascertain the structure of a triazole derivative . These analytical techniques are crucial for verifying the molecular structure of synthesized compounds, including the one of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the formation of desired products with high yields. For example, the reaction to synthesize the triazole derivative resulted in an 88% yield, indicating a highly efficient process . The reactions typically involve the use of equimolar equivalents of starting materials and are often carried out under controlled conditions such as boiling ethanol and acidic environments.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenyl)propanamide", they do provide insights into the properties of similar compounds. For instance, the antioxidant activity of related compounds was screened using the DPPH radical scavenging method, and some derivatives showed significant antioxidant activity, surpassing that of ascorbic acid . Additionally, the anticancer activity of these compounds was evaluated using the MTT assay against various cancer cell lines, revealing that some derivatives possess cytotoxic effects . These properties are indicative of the potential pharmacological applications of the compound of interest.

Scientific Research Applications

Antioxidant and Anticancer Activity

N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenyl)propanamide, a novel derivative, exhibits significant antioxidant and anticancer activities. In research conducted by Tumosienė et al. (2020), derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds bearing isoindoline-1,3-dione, and oxindole moieties, were synthesized and tested. The antioxidant activity of specific derivatives was found to be approximately 1.4 times higher than that of ascorbic acid. Furthermore, these compounds demonstrated considerable cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with one derivative identified as particularly active against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

Anticancer Potential of N(4)-Alkyl Substituted Derivatives

Another study by Chaudhary et al. (2023) focused on the synthesis and evaluation of anticancer activity of N(4)-alkyl substituted 5-methoxyisatin thiosemicarbazones. These compounds were tested against breast cancer (MCF-7), skin cancer (A431), and lung cancer (A549) cell lines, revealing moderate anticancer activity in micromolar concentrations. Computational studies supported the experimental findings, suggesting these compounds as promising drug candidates with effective anti-cancer properties (Chaudhary et al., 2023).

properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-22-18-10-7-16(12-15(18)13-20(22)24)21-19(23)11-6-14-4-8-17(25-2)9-5-14/h4-5,7-10,12H,3,6,11,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJSTTWVEBQHJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(4-methoxyphenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2551247.png)

![(1S,5S,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2551248.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2551249.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2551252.png)

![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)

![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)